AZD-4769
Description
Significance of EGFR in Cancer Pathogenesis and Signaling Dysregulation
The epidermal growth factor receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases, is frequently dysregulated in numerous cancers, including lung, colon, head and neck, and glioma mdpi.com. EGFR is a transmembrane receptor with an extracellular ligand-binding domain, a hydrophobic transmembrane domain, and an intracellular tyrosine kinase domain researchgate.net. Upon activation by its ligands, EGFR undergoes dimerization (homo- or hetero-dimerization with other ErbB family members) and subsequent autophosphorylation of tyrosine residues in its intracellular domain nih.govnih.gov. These phosphorylated tyrosine residues serve as docking sites for various signaling proteins, activating downstream pathways crucial for cell proliferation, survival, migration, and angiogenesis nih.govescholarship.org.
Dysregulation of EGFR signaling can occur through several mechanisms, including gene amplification, mutation, overexpression, and aberrant autocrine signaling mdpi.com. Mutations in the EGFR kinase domain are particularly prevalent in certain cancers, such as non-small cell lung cancer (NSCLC), and can lead to constitutive receptor activation, driving uncontrolled cell growth and survival mdpi.comnews-medical.netmdpi.com. Common activating mutations include deletions in exon 19 and the L858R point mutation in exon 21 mdpi.commdpi.com. These aberrations contribute significantly to cancer pathogenesis and are often associated with aggressive disease and resistance to conventional therapies news-medical.netmdpi.com.
Evolution of EGFR-Targeted Therapies in Preclinical Research
The central role of EGFR dysregulation in cancer has made it an attractive target for therapeutic intervention researchgate.net. Preclinical research has been instrumental in the evolution of EGFR-targeted therapies, leading to the development of two main classes of agents: small molecule tyrosine kinase inhibitors (TKIs) and therapeutic antibodies mdpi.comsinobiological.com.
Early preclinical studies demonstrated that blocking EGFR and its downstream signaling could inhibit carcinoma cell growth sinobiological.com. Small molecule TKIs, such as gefitinib (B1684475) and erlotinib (B232) (first-generation), were developed to compete with ATP binding at the kinase domain, blocking its catalytic activity researchgate.netmdpi.com. Preclinical evaluations showed their efficacy in inhibiting the proliferation of cell lines overexpressing or harboring activating EGFR mutations sinobiological.com. The emergence of acquired resistance, often driven by secondary mutations like T790M, spurred the development of second-generation (e.g., afatinib, dacomitinib) and third-generation (e.g., osimertinib) EGFR TKIs designed to overcome these resistance mechanisms mdpi.combohrium.comamegroups.org. Preclinical studies of these later generation inhibitors focused on their activity against resistant EGFR variants and their ability to inhibit tumor growth in xenograft models harboring these mutations mdpi.commdpi.combioworld.com. The exploration of combination therapies in preclinical settings has also been a significant area of research to address complex resistance mechanisms bohrium.com.
Properties
Molecular Formula |
C14H11FN2O2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
AZD4769; AZD-4769; AZD 4769.; NONE |
Origin of Product |
United States |
Molecular and Cellular Mechanism of Action of Azd 4769
Direct Inhibition of Epidermal Growth Factor Receptor Kinase Activity
AZD-4769 functions as a tyrosine kinase inhibitor, directly targeting the kinase activity of EGFR astrazeneca.comspringer.com. EGFR is a transmembrane receptor whose activation, typically initiated by ligand binding, leads to the phosphorylation of tyrosine residues within its intracellular domain pharmgkb.orguniprot.org. This autophosphorylation event is crucial for initiating downstream signaling.
Specificity and Binding Characteristics to EGFR Tyrosine Kinase Domain
EGFR belongs to the ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1/HER1), ErbB2 (HER2), ErbB3 (HER3), and ErbB4 (HER4) pharmgkb.orgmdpi.com. These receptors share structural similarities, including an extracellular ligand-binding domain and an intracellular tyrosine kinase domain mdpi.com. Small molecule inhibitors like this compound are designed to interact with the intracellular kinase domain nih.gov. While some inhibitors are specific to EGFR, others may target multiple members of the ErbB family nih.gov. Research indicates this compound acts as an EGFR tyrosine kinase inhibitor astrazeneca.comspringer.com. The binding characteristics of such inhibitors to the ATP-binding site within the kinase domain are critical for their inhibitory effect nih.gov.
Allosteric or Competitive Binding Profile
Tyrosine kinase inhibitors can exhibit different binding profiles to the kinase domain, primarily competitive or allosteric. Competitive inhibitors typically compete with ATP for binding to the active site of the kinase jackwestin.comtutorchase.com. Allosteric inhibitors, on the other hand, bind to a site distinct from the active site, inducing a conformational change that affects the enzyme's activity jackwestin.comtutorchase.comrevisiondojo.com. The specific binding profile of this compound (competitive or allosteric) to the EGFR tyrosine kinase domain determines how it interferes with ATP binding and substrate phosphorylation. While some EGFR TKIs are described as competing with ATP , the precise binding profile of this compound requires specific research findings for definitive classification.
Impact on Receptor Autophosphorylation Dynamics
Ligand binding to the extracellular domain of EGFR induces dimerization (homodimerization or heterodimerization with other ErbB family members), which in turn activates the intracellular tyrosine kinase domain, leading to autophosphorylation on multiple tyrosine residues pharmgkb.orguniprot.orggoogle.com. This autophosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades pharmgkb.orguniprot.org. As an EGFR tyrosine kinase inhibitor, this compound is expected to inhibit this autophosphorylation process by interfering with the kinase activity . By blocking or reducing the phosphorylation of these key tyrosine residues, this compound disrupts the recruitment of downstream signaling molecules.
Modulation of Downstream Intracellular Signaling Pathways
Inhibition of EGFR kinase activity by this compound leads to the modulation of several intracellular signaling pathways that are typically activated by EGFR. Two major pathways downstream of EGFR are the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway and the RAS/RAF/MEK/ERK Mitogen-Activated Protein Kinase cascade pharmgkb.orgnih.govmdpi.comuniprot.org.
Regulation of the Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway
The PI3K/AKT pathway is a critical signaling cascade involved in cell survival, growth, and anti-apoptosis nih.govnih.govnih.govmdpi.com. Upon EGFR activation, PI3K is recruited and activated, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) mdpi.complos.org. PIP3 then recruits and activates AKT, a key kinase that phosphorylates numerous downstream targets involved in various cellular processes nih.govmdpi.complos.org. Inhibition of EGFR by this compound is expected to disrupt the activation of PI3K, thereby attenuating the downstream signaling through AKT and its effectors nih.gov. This can lead to reduced cell survival signals and potentially promote apoptosis in cancer cells that are dependent on EGFR-mediated PI3K/AKT signaling nih.gov.
Perturbation of the RAS/RAF/MEK/ERK Mitogen-Activated Protein Kinase Cascade
The RAS/RAF/MEK/ERK pathway, also known as the MAPK/ERK pathway, is another major signaling cascade downstream of EGFR that regulates cell proliferation, differentiation, and migration pharmgkb.orgnih.govuniprot.orgwikipedia.org. Activated EGFR recruits adaptor proteins like GRB2, which in turn activates RAS pharmgkb.orgwikipedia.org. Activated RAS initiates a kinase cascade involving RAF, MEK, and ultimately ERK wikipedia.orgaging-us.com. Phosphorylated ERK then translocates to the nucleus and regulates gene transcription related to cell growth and proliferation wikipedia.org. By inhibiting EGFR kinase activity, this compound is expected to perturb this cascade, leading to reduced activation of RAS, RAF, MEK, and ERK nih.gov. This disruption can suppress the downstream signaling that promotes cell proliferation and survival.
Influence on STAT (Signal Transducer and Activator of Transcription) Signaling Transduction
EGFR signaling is known to activate the Signal Transducer and Activator of Transcription (STAT) pathway nih.gov. STAT proteins are latent cytoplasmic transcription factors that, upon activation by receptor-associated kinases (such as those downstream of EGFR), translocate to the nucleus and regulate gene expression involved in cell proliferation, survival, and differentiation. Inhibition of EGFR by compounds like this compound is expected to attenuate or block the phosphorylation and activation of STAT proteins, thereby suppressing the transcription of STAT-regulated genes. Research indicates that the JAK-STAT signaling pathway is among those potentially affected by EGFR inhibitors like this compound biorxiv.orgresearchgate.netmedrxiv.org.
Other Interconnected Signaling Networks Affected by this compound
Functional Cellular Responses to this compound-Mediated EGFR Inhibition
The inhibition of EGFR and its downstream signaling pathways by this compound translates into several functional consequences at the cellular level, particularly in preclinical models of cancer.
Functional Cellular Responses to this compound-Mediated EGFR Inhibition
Alterations in Cell Proliferation and Viability in Preclinical Models
EGFR signaling is a key driver of cell proliferation and survival in many cancers nih.govnih.gov. Inhibition of EGFR by TKIs is a strategy aimed at reducing uncontrolled cell growth. Preclinical studies evaluating EGFR inhibitors, including compounds like this compound, often assess their impact on cell proliferation and viability using various in vitro assays uct.ac.zaacs.org. These studies typically demonstrate that EGFR inhibition leads to a decrease in the proliferation rate and a reduction in the viability of susceptible cancer cells. While specific detailed research findings for this compound in preclinical models regarding quantitative changes in proliferation and viability were not extensively detailed in the provided snippets, the general mechanism of EGFR inhibition supports such effects nih.govnih.gov. Studies on other EGFR TKIs and related pathways indicate that targeting these mechanisms can significantly impact cell growth spandidos-publications.comgoogle.com.
Effects on Cell Cycle Progression and Arrest
The cell cycle is a tightly regulated process that controls cell division. EGFR signaling plays a role in promoting cell cycle progression nih.gov. Inhibition of EGFR can lead to cell cycle arrest, preventing cancer cells from dividing and proliferating nih.gov. Preclinical studies often analyze the effects of targeted therapies on cell cycle distribution using techniques like flow cytometry uct.ac.zamdpi.comnih.gov. Cell cycle arrest, often at the G1 or G2/M phase, is a common outcome of inhibiting signaling pathways that drive proliferation, such as those downstream of EGFR mdpi.comnih.gov. Therefore, this compound mediated EGFR inhibition is expected to induce cell cycle arrest in sensitive cancer cells.
Modulation of Cellular Invasion, Migration, and Angiogenesis-Related Processes
Based on the available search results, detailed preclinical pharmacological characterization of this compound specifically focusing on its role as an EGFR inhibitor in cancer models, as outlined in the request, is not comprehensively available. The search results provide limited and sometimes conflicting information regarding the primary target and preclinical profile of this compound. Some sources indicate it was investigated as an EGFR antagonist but was discontinued (B1498344) in Phase I for solid tumors google.comspringer.com, while others associate it with leukotriene biosynthesis inhibition medkoo.com or other targets/contexts like sickle cell disease pnas.org and CD37 antibodies google.com.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline sections 3.1 (In Vitro Pharmacological Profiling and Cellular Assays focusing on EGFR inhibition in diverse cancer cell lines, IC50 values for EGFR, and target engagement/selectivity) and 3.2 (In Vivo Efficacy Studies in Animal Models focusing on relevant preclinical cancer models and antitumor activity) based on the information found.
Preclinical Pharmacological Characterization of Azd 4769
In Vivo Efficacy Studies in Animal Models
Assessment of Pharmacodynamic Biomarkers and Target Modulation in Animal Tissues
Assessment of pharmacodynamic (PD) biomarkers and target modulation in animal tissues is a critical component of preclinical drug development. These studies aim to confirm that a compound interacts with its intended target in vivo and to understand the biological consequences of this interaction. Tissues and biofluids from animal models can be analyzed to measure changes in relevant biomarkers following compound administration. nih.gov For instance, in oncology, tumor tissue is often the gold standard for assessing target modulation, but normal "surrogate" tissues like peripheral blood mononuclear cells (PBMCs) can also provide valuable insights, offering advantages such as lower procedural risks and amenability to repeated sampling. nih.gov The use of animal models, particularly genetically modified mice, is instrumental in target discovery and validation, allowing researchers to investigate the effects of modulating specific genes linked to physiological and pathological pathways. taconic.comtaconic.com While the provided search results discuss general principles of assessing PD biomarkers and target modulation in animal tissues for various compounds and therapeutic areas, specific data regarding AZD-4769's PD biomarkers and target modulation in animal tissues were not found within the search results.
Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Relationship Analysis
Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) relationship analysis is essential for understanding how drug exposure relates to its effects in the body. wuxiapptec.com This involves characterizing the absorption, distribution, metabolism, and excretion (ADME) of the compound and correlating these parameters with observed pharmacodynamic responses and efficacy in animal models. wuxiapptec.comnih.gov PK/PD modeling helps to explore the dose-response relationship and can inform dose selection for further studies. wuxiapptec.comnih.gov
Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Preclinical Species
ADME studies in preclinical species are fundamental to understanding the disposition of a drug candidate. srce.hrnuvisan.comcriver.com These studies investigate how much and how quickly a drug is absorbed (absorption), where it travels in the body (distribution), how it is broken down (metabolism), and how it is eliminated (excretion). srce.hrcriver.com In vitro and in vivo ADME studies in rodent and non-rodent species provide data crucial for assessing the safety and efficacy of drug candidates. nuvisan.comcriver.com Metabolite profiling and identification in preclinical species are also important to understand the metabolic fate of a drug and to identify potential metabolites that may be disproportionate or unique in humans. admescope.comnih.gov While the general principles and importance of preclinical ADME studies are well-described srce.hrnuvisan.comcriver.comadmescope.comnih.gov, specific details regarding the ADME characteristics of this compound in preclinical species were not found in the provided search results.
Correlation of Exposure with Target Modulation and Efficacy in Animal Models
Establishing the correlation between drug exposure, target modulation, and efficacy in animal models is a key aspect of preclinical PK/PD analysis. wuxiapptec.comnih.govgoogleapis.com This involves determining the relationship between the concentration of the drug at the site of action or in systemic circulation and the degree of target engagement and the resulting therapeutic effect. Studies often involve measuring drug concentrations in plasma or tissues over time and correlating these levels with changes in pharmacodynamic biomarkers or efficacy endpoints in disease models. nih.govdovepress.com For example, studies with other compounds have demonstrated how plasma or brain concentrations correlate with receptor occupancy and behavioral effects in animal models. dovepress.com Similarly, preclinical studies can show how drug exposure leads to inhibition of target phosphorylation and subsequent tumor growth inhibition in xenograft models. nih.govnih.gov While the importance of correlating exposure with target modulation and efficacy in animal models is highlighted wuxiapptec.comnih.govgoogleapis.com, specific data demonstrating this relationship for this compound were not available in the provided search results.
Mechanisms of Therapeutic Resistance to Azd 4769
Phenotypic and Cellular Adaptations Contributing to Resistance
Epithelial-Mesenchymal Transition (EMT) and its Role in Insensitivity
Epithelial-mesenchymal transition (EMT) is a biological process that plays a crucial role in cancer progression, metastasis, and the development of therapeutic resistance mdpi.comnih.govnih.gov. During EMT, epithelial cells lose their characteristics, such as cell-cell adhesion, and acquire mesenchymal features, including increased motility and invasiveness nih.gov. This transition is orchestrated by various transcription factors, including the Snail, Zeb, and Twist families nih.gov. EMT has been linked to increased resistance to chemotherapy and targeted therapies in various cancers mdpi.comnih.govnih.gov. For instance, studies in pancreatic cancer have shown a molecular and phenotypic association between increased chemoresistance and the acquisition of an EMT-like phenotype nih.gov. Cancer cells undergoing EMT can exhibit increased resistance to EGFR inhibitors nih.gov. While a direct link between AZD-4769 insensitivity and EMT is not explicitly provided, the known role of EMT in resistance to EGFR inhibitors suggests its potential involvement in resistance to this compound, given its target.
Development and Characterization of Preclinical Resistance Models
Preclinical models are essential tools for understanding the mechanisms of therapeutic resistance and evaluating strategies to overcome it worldadc-usa.com. These models can include cell lines, patient-derived xenografts (PDXs), and genetically engineered mouse models worldadc-usa.comnih.gov. The development of preclinical resistance models often involves exposing cancer cells or tumors to a specific therapeutic agent over time to select for resistant populations nih.gov. Characterization of these resistant models can involve various techniques, including molecular profiling to identify genetic and epigenetic alterations, analysis of signaling pathway activity, and assessment of phenotypic changes such as EMT and stemness markers nih.govnih.gov. For example, a study on resistance to the MEK inhibitor selumetinib (B1684332) (AZD6244) in a childhood astrocytoma model involved selecting for resistance in vivo and characterizing resistant tumors through expression profiling and assessment of compensatory pathways nih.gov. Another study utilized genetically engineered mouse models of prostate cancer to evaluate resistance to androgen receptor antisense oligonucleotide therapy and characterized molecular responses nih.gov. While the search results mention preclinical characterization of AZD-9592, an EGFR-c-Met bispecific antibody-drug conjugate bioworld.com, and discuss preclinical models in the context of other therapies nih.govnih.gov, specific details on the development and characterization of preclinical resistance models specifically for this compound are not available within the provided snippets. However, the general methodologies for developing and characterizing such models for targeted therapies are well-established and would likely involve similar approaches.
Preclinical Combination Strategies Involving Azd 4769
Rationale for Combined Therapeutic Approaches to Enhance Efficacy or Overcome Resistance
The rationale for combining EGFR inhibitors such as AZD-4769 with other therapeutic agents in preclinical studies stems from the complex nature of cancer and the frequent development of resistance to targeted monotherapies. EGFR signaling plays a critical role in cell growth, differentiation, and survival, and its aberrant activation is implicated in various cancers. However, targeting EGFR alone often leads to the activation of alternative signaling pathways or the emergence of genetic alterations that bypass EGFR dependence, resulting in acquired resistance.
Evaluation of Synergistic Effects with Other Targeted Agents
Preclinical research involving EGFR inhibitors, including the principles applicable to a compound like this compound, has extensively evaluated synergistic effects with various targeted agents. These combinations often focus on pathways known to interact with or be activated downstream of EGFR.
Combinations with Other Kinase Inhibitors (e.g., MEK, PI3K/AKT inhibitors)
Combinations of EGFR inhibitors with inhibitors of the MEK and PI3K/AKT pathways have been a significant area of preclinical investigation. The RAS/RAF/MEK/ERK pathway and the PI3K/AKT/mTOR pathway are frequently activated downstream of EGFR and play crucial roles in cell proliferation, survival, and resistance to EGFR inhibition.
Studies with other EGFR inhibitors in combination with MEK inhibitors, such as selumetinib (B1684332) (AZD6244) or trametinib (B1684009), have shown synergistic antiproliferative activity in various cancer models, including colorectal cancer and neuroblastoma. For instance, the combination of the MEK inhibitor selumetinib with the HDAC inhibitor vorinostat (B1683920) demonstrated synergistic inhibition of proliferation and spheroid formation in KRAS-mutant colorectal cancer cell lines in vitro. Similarly, the combination of trametinib and the IGF1R inhibitor ganitumab synergistically suppressed neuroblastoma cell proliferation and induced apoptosis in cell culture. While specific detailed data for this compound in combination with MEK inhibitors was not found in the provided search results, the rationale and observed synergy with other EGFR and MEK inhibitors suggest this would be a relevant preclinical combination strategy to explore.
Combinations with PI3K/AKT inhibitors have also shown promise in preclinical settings. The PI3K/AKT pathway is frequently dysregulated in cancer, often contributing to resistance to targeted therapies, including EGFR inhibitors. Preclinical studies have demonstrated that inhibiting both EGFR and components of the PI3K/AKT pathway can lead to enhanced anti-tumor activity. For example, combinations of PI3K/AKT inhibitors like AZD5363 or AZD8186 with androgen deprivation therapy showed high efficacy in PTEN-negative prostate cancer models. Another study highlighted that combining PARP inhibitors with AKT inhibitors like AZD5363 synergistically enhanced cancer cell death and promoted ferroptosis in triple-negative breast cancer. The interplay between EGFR and PI3K/AKT signaling provides a strong rationale for evaluating combinations of EGFR inhibitors like this compound with PI3K/AKT pathway inhibitors in preclinical models.
Combinations with Non-EGFR Targeted Agents
Beyond other kinase inhibitors, preclinical studies have explored combining EGFR inhibitors with a range of non-EGFR targeted agents. These combinations aim to exploit different vulnerabilities in cancer cells or modulate the tumor microenvironment. While specific examples involving this compound were not detailed in the provided results, the general principles and types of agents investigated in combination with other EGFR inhibitors are relevant.
Combinations with anti-angiogenic agents, such as VEGF inhibitors like bevacizumab, have been investigated to target the tumor vasculature and potentially improve the delivery and efficacy of the EGFR inhibitor. Other approaches include combining EGFR inhibitors with agents targeting the Wnt pathway, which has been implicated in resistance to MEK inhibitors in colorectal cancer models. The use of transcription inhibitors in combination with kinase inhibitors, including EGFR inhibitors, has also been proposed as a strategy to overcome or prevent resistance.
Investigation of Combination Effects on Resistance Reversal and Prevention
A key focus of preclinical combination studies is to overcome or prevent the development of resistance to EGFR inhibition. Resistance can arise through various mechanisms, including secondary mutations in EGFR, activation of bypass signaling pathways (such as those involving KRAS, MEK, or PI3K/AKT), or changes in the tumor microenvironment.
Preclinical combinations are designed to address these resistance mechanisms. For example, combining EGFR inhibitors with MEK or PI3K/AKT inhibitors aims to block the activated downstream or parallel pathways that can drive tumor growth even when EGFR is inhibited. Studies have shown that inhibiting these pathways in combination can restore sensitivity in models that have acquired resistance to single-agent EGFR inhibition. While specific data for this compound's role in reversing resistance was not available, the general approach with other EGFR inhibitors involves demonstrating renewed sensitivity in resistant cell lines or patient-derived xenografts when the combination therapy is applied. The investigation of combination effects on resistance reversal and prevention often involves assessing changes in key signaling proteins, cell proliferation, apoptosis, and tumor growth in resistant models.
Preclinical Models for Combination Therapy Assessment
A variety of preclinical models are utilized to assess the efficacy and mechanisms of combination therapies involving EGFR inhibitors. These models aim to recapitulate the complexity and heterogeneity of human cancers. Commonly used models include:
Cancer Cell Lines: In vitro studies using established cancer cell lines are fundamental for initial screening of potential drug combinations, evaluating synergy through assays like cell proliferation, viability, and apoptosis. These models allow for controlled experiments to investigate the effects of combinations on specific signaling pathways and cellular processes.
Patient-Derived Xenografts (PDXs): PDX models, derived from actual patient tumors, are considered more clinically relevant as they maintain some of the heterogeneity and characteristics of the original tumor. These models are valuable for evaluating the in vivo efficacy of combination therapies and assessing responses in models with different genetic backgrounds and resistance profiles. Studies with other inhibitors, such as CDK4/6 and MEK inhibitors, have highlighted the importance of testing therapies in diverse models, including PDX, as responses can vary.
Genetically Engineered Mouse (GEM) Models: GEM models allow for the study of cancer development and treatment in a more physiologically relevant context, where the tumor arises within the mouse's own tissues. These models can be engineered to harbor specific genetic alterations found in human cancers, making them useful for evaluating targeted therapies and combinations. Similar to PDX models, responses in GEM models can differ, emphasizing the need for diverse model systems.
Three-Dimensional (3D) Culture Models: 3D cell culture models, such as spheroids or organoids, can better mimic the in vivo tumor microenvironment compared to traditional 2D monolayer cultures. These models can provide more predictive insights into the efficacy of drug combinations.
Preclinical assessment of combination therapies in these models typically involves measuring tumor growth inhibition, changes in tumor volume, survival analysis, and molecular analyses to assess the impact of treatment on target pathways, cell proliferation markers, and apoptotic markers.
Illustrative Example of Preclinical Data (Based on general principles, not specific this compound data)
While specific data for this compound combinations was not found, preclinical studies with other EGFR and MEK inhibitors demonstrate the type of data generated. The table below illustrates a hypothetical representation of synergy observed in an in vitro cell viability assay when combining an EGFR inhibitor with a MEK inhibitor.
| Treatment Group | Cell Line A (% Viability) | Cell Line B (% Viability) | Synergy (Combination Index) |
| Vehicle | 100 | 100 | N/A |
| EGFR Inhibitor (Dose X) | 75 | 60 | N/A |
| MEK Inhibitor (Dose Y) | 80 | 70 | N/A |
| Combination (X + Y) | 30 | 20 | < 1 (Synergistic) |
Note: This table is illustrative and not based on actual data for this compound. Synergy is often quantified using a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates additive effect, and CI > 1 indicates antagonism.
Diverse Biological Activities and Molecular Targets of Azd 4769
Role as a Leukotriene Biosynthesis Inhibitor
AZD-4769 is recognized as a leukotriene biosynthesis inhibitor medkoo.commedkoo.comcnreagent.com. Leukotrienes are potent lipid mediators involved in inflammatory and allergic responses. Their synthesis is initiated by the enzyme 5-lipoxygenase (5-LO), which acts on arachidonic acid. This process is facilitated by the 5-lipoxygenase-activating protein (FLAP) nih.gov.
Identification of 5-Lipoxygenase-Activating Protein (FLAP) as a Molecular Target
Research has identified FLAP as a molecular target of this compound medkoo.commedkoo.comidrblab.net. FLAP is an integral membrane protein that is essential for the cellular synthesis of leukotrienes. It is involved in the presentation of arachidonic acid to 5-LO and the assembly of the leukotriene-biosynthetic complex at the nuclear membrane upon cell activation nih.govidrblab.net. This compound acts as a FLAP antagonist nih.gov.
Inhibition of 5-Lipoxygenase Translocation and Leukotriene Production
This compound, a quinoline-based compound, specifically blocks the cellular translocation of 5-lipoxygenase dcchemicals.com. Upon cellular activation, 5-LO translocates from the cytoplasm to the nuclear membrane, where it interacts with FLAP to initiate leukotriene synthesis. By inhibiting FLAP, this compound impedes the assembly of the 5-LO/FLAP complex at the nuclear membrane, thereby blocking 5-LO translocation and subsequently inhibiting the production of leukotrienes such as leukotriene B4 (LTB4) and cysteinyl leukotrienes (cysLTs) nih.gov.
In Vitro Biochemical and Cellular Assays for Leukotriene Pathway Modulation
In vitro studies have been conducted to evaluate the effects of compounds like this compound on the leukotriene pathway. These assays typically involve stimulating cells (such as leukocytes or mixed tonsillar cell cultures) to induce leukotriene production and then measuring the levels of specific leukotrienes (e.g., LTB4, LTC4, LTD4, LTE4) in the cell supernatants using techniques such as ELISA nih.govnih.gov. FLAP inhibitors, including those from various chemical classes, are proposed to compete with the FLAP-mediated transfer of arachidonic acid to 5-LO nih.gov. For example, a related FLAP inhibitor, AZD5718, has shown inhibition of LTB4 production in human whole blood in vitro with a reported IC50 value and a maximum effect greater than 95% astrazeneca.com.
Exploration of Other Reported or Potential Biological Activities in Preclinical Contexts
While the primary focus on this compound has been its role as a leukotriene biosynthesis inhibitor, some preclinical contexts have explored other potential biological activities. For instance, this compound has been listed in databases as an epidermal growth factor receptor (EGFR) antagonist or inhibitor in the context of oncology research, although its development in this area appears to have been discontinued (B1498344) at an early phase springer.comhelsinki.finih.govbiomolther.orgbiorxiv.org. Preclinical studies in cancer have investigated EGFR inhibitors due to the implication of EGFR in cellular proliferation and survival pathways nih.govgoogle.com.
Additionally, in a phenotypic screening of a drug repurposing library for identifying compounds that inhibit sickling in the context of sickle cell disease, this compound was among the compounds tested, showing an IC50 value for inhibiting sickling pnas.org. This indicates a potential, albeit less characterized, biological activity in this specific in vitro assay.
The exploration of these other activities appears to be less extensive compared to the research focused on its role in leukotriene biosynthesis inhibition.
Advanced Research Methodologies and Approaches Applied to Azd 4769 Studies
High-Throughput Screening and Compound Profiling Methodologies
High-throughput screening (HTS) is a widely used drug discovery process that enables the rapid testing of large libraries of chemical and biological compounds against specific biological targets. bmglabtech.com This automated approach leverages robotics and specialized instrumentation, such as plate readers, to assess the activity of numerous molecules efficiently. bmglabtech.com HTS is primarily used to identify initial "hits" or "leads" that show a desired effect on a target. bmglabtech.com
Compound profiling, often following HTS, involves more detailed characterization of identified hits to understand their pharmacodynamics, mechanism of action, and potential off-target effects. promega.de This provides crucial data for making informed decisions about lead candidates and mitigating risks early in the drug development process. promega.de While the specific HTS and profiling data for AZD-4769 were not extensively detailed in the search results, the compound's identification as an EGFR antagonist suggests that screening against EGFR or related pathways would have been a key methodology employed in its discovery and initial characterization. springer.com HTS techniques can involve various assay formats, including biochemical and cell-based assays. nuvisan.com
Advanced In Vitro Cellular Models and 3D Culture Systems
In vitro cellular models are fundamental tools in drug research, providing controlled environments to study the effects of compounds on cells. Traditionally, research has relied on two-dimensional (2D) monolayer cell cultures. However, these models often fail to fully recapitulate the complex in vivo environment, including cell-cell interactions and the extracellular matrix. frontiersin.orgexlibrisgroup.com
Advanced in vitro models, particularly three-dimensional (3D) culture systems, offer a more physiologically relevant context for studying compound activity. frontiersin.orgexlibrisgroup.comdarwin-microfluidics.com 3D cultures, such as multicellular tumor spheroids and organoids, better mimic the architecture, heterogeneity, and microenvironment of tissues and tumors in vivo. frontiersin.orgexlibrisgroup.comdarwin-microfluidics.com This can lead to more accurate predictions of drug response, as cells in 3D cultures exhibit more natural morphology, cell-cell interactions, and gene expression patterns compared to 2D cultures. frontiersin.orgdarwin-microfluidics.com
Studies using 3D culture systems have shown differences in cellular behavior and drug resistance compared to 2D models. frontiersin.org For instance, 3D cultures of certain cancer cell lines have demonstrated increased resistance to some drugs. frontiersin.org While specific applications of 3D culture systems to this compound were not prominently featured in the search results, the trend in modern drug research is towards utilizing these advanced models to obtain more translational data. frontiersin.orgexlibrisgroup.com These models are considered more appropriate for high-throughput screening assays compared to 2D conditions. frontiersin.org
Innovative In Vivo Animal Model Development and Application
In vivo animal models are essential for bridging the gap between in vitro findings and human applications in drug discovery and development. modernvivo.comastrazeneca.com They provide a complex biological system to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of potential drug candidates. modernvivo.com
Significant progress has been made in developing animal models that more accurately reflect human diseases, which is crucial for accelerating the development of new therapies. modernvivo.com This includes the creation of genetically altered and induced disease models. scantox.com Researchers are continually working to improve these models to enhance their translational value. scantox.com
Ethical considerations and the principle of the 3Rs (Replacement, Reduction, Refinement) are increasingly emphasized in animal research. modernvivo.comastrazeneca.com This drives the development of alternative methods and the refinement of existing in vivo techniques to improve animal welfare and the quality of research. modernvivo.comastrazeneca.com
While the search results indicate that animal models are used in drug development and for studying various diseases, specific details regarding innovative animal model development and application directly related to this compound studies were not extensively available. sci-hub.se However, given that this compound was investigated clinically before being discontinued (B1498344), it would have undergone evaluation in relevant animal models to assess its in vivo activity against its target, EGFR, likely in disease models where EGFR plays a role. springer.com
Computational Biology and Bioinformatics for Drug-Target Prediction and Pathway Analysis
Computational biology and bioinformatics play a crucial role in modern drug discovery and research, particularly in the areas of drug-target prediction and pathway analysis. These fields utilize computational approaches to analyze large biological datasets and predict interactions and mechanisms. scienceopen.comhelmholtz-hips.denih.gov
Bioinformatics is instrumental in various aspects of molecular biology, from analyzing genomic sequences to predicting the 3D structure of drug-target complexes. helmholtz-hips.de Machine learning tools are developed to predict the functional consequences of genetic variants and investigate protein-drug interactions. helmholtz-hips.de
Drug target prediction involves identifying potential molecular targets that a compound might interact with. scienceopen.comnih.gov This can be achieved through various methods, including network-based, pathway enrichment-based, and disease similarity-based analyses, often integrated using machine learning. scienceopen.com Pathway analysis helps to understand which biological signaling pathways are influenced by a drug or target. scienceopen.comnih.gov
Computational methods can also be used to predict potential off-target effects of drugs based on structural similarity or by evaluating system-wide effects using network models. drugtargetreview.complos.org Integrating structural bioinformatics with systems biology allows for the in silico evaluation of drug response phenotypes. plos.org
While specific computational biology and bioinformatics studies focused solely on predicting targets or analyzing pathways for this compound were not detailed in the search results, these methodologies are routinely applied in the research of compounds like this compound, an EGFR antagonist, to understand its binding interactions, predict potential off-targets, and analyze its impact on relevant signaling pathways. springer.com
Application of Proteomics and Genomics in Mechanistic Studies
Genomics and proteomics are 'omics' technologies that provide large-scale data on genes and proteins, respectively. nih.govnih.govrevespcardiol.org The application of these technologies is essential for understanding the molecular mechanisms of diseases and the effects of drug compounds. nih.govnih.govrevespcardiol.org
Genomics involves the study of an organism's complete set of genes, while proteomics focuses on the entire set of proteins expressed by a cell, tissue, or organism, including post-translational modifications. nih.govrevespcardiol.org High-throughput platforms in genomics and proteomics allow for the simultaneous analysis of thousands of molecular markers. nih.govrevespcardiol.org
These technologies are applied in mechanistic studies to identify how compounds alter gene expression levels or protein profiles, providing insights into their biological effects and pathways influenced. drugtargetreview.comnih.govdkfz.de For example, quantitative proteomics and phosphoproteomics can be used to evaluate the effects of compounds on protein levels and phosphorylation status, helping to identify downstream effectors and understand drug mechanisms of action. drugtargetreview.comdkfz.de
Integrating genomics, proteomics, and bioinformatics allows for a systems biology approach to model biological systems and understand complex disease phenotypes and drug responses. nih.govnih.gov This integrative approach can help in identifying potential drug targets and understanding resistance mechanisms. drugtargetreview.comnih.gov
Future Research Directions and Unanswered Questions for Azd 4769
Further Elucidation of Context-Specific Resistance Mechanisms
Understanding the mechanisms by which cancer cells develop resistance to therapeutic agents is a critical area of preclinical research mdpi.com. For leukotriene inhibitors like AZD-4769, future preclinical studies are needed to fully elucidate potential context-specific resistance mechanisms. This would involve investigating how different tumor types or the tumor microenvironment might influence sensitivity or the emergence of resistance to leukotriene pathway modulation. Research into altered drug metabolism, increased expression of target pathways, or activation of alternative survival pathways in response to leukotriene inhibition could provide valuable insights mdpi.com. While general mechanisms of resistance to targeted therapies have been explored mdpi.comscispace.comfrontiersin.orgnih.govcancer.gov, specific resistance mechanisms related to this compound or leukotriene biosynthesis inhibition in various preclinical cancer models remain an area requiring further detailed investigation.
Identification of Novel Preclinical Biomarkers for Efficacy and Resistance Prediction
The identification of predictive biomarkers is crucial for determining which patients are most likely to respond to a given therapy and for anticipating the development of resistance. For this compound, future preclinical research should focus on identifying novel biomarkers that can predict efficacy and resistance to leukotriene biosynthesis inhibition. This could involve exploring molecular markers within cancer cells or the tumor microenvironment that correlate with sensitivity or resistance in preclinical models. Investigating changes in leukotriene pathway components, downstream signaling molecules, or the expression of relevant enzymes could lead to the discovery of predictive biomarkers. While biomarker discovery is an active area in cancer research, specific preclinical biomarkers for predicting the response to this compound have not been extensively characterized in the available literature.
Exploration of Extended Preclinical Therapeutic Applications in Non-Oncological Diseases
This compound is identified as a leukotriene biosynthesis inhibitor, and leukotrienes are involved in various inflammatory processes. This suggests a potential for exploring the preclinical therapeutic applications of this compound in non-oncological diseases where leukotrienes play a significant role. While the provided information primarily touches upon the oncology context of leukotriene inhibition mdpi.comscispace.com, future preclinical research could investigate the effects of this compound in models of inflammatory diseases, respiratory conditions, or other pathologies linked to aberrant leukotriene activity. Exploring these areas in preclinical settings could reveal novel therapeutic uses for compounds targeting leukotriene biosynthesis. The potential for extending the application of compounds beyond oncology has been explored for other drug classes, highlighting this as a relevant direction for preclinical research on this compound.
Development of Next-Generation Preclinical Models for Enhanced Translational Fidelity
Translating findings from preclinical studies to clinical success remains a challenge in drug development. For this compound and other compounds targeting specific pathways, the development and utilization of next-generation preclinical models with enhanced translational fidelity are crucial. This includes employing more complex in vitro models, such as organoids or co-culture systems that better mimic the tumor microenvironment, and advanced in vivo models, such as patient-derived xenografts (PDX) or genetically engineered mouse models (GEMMs) that more accurately reflect human disease heterogeneity. Future preclinical research on this compound could benefit from the application of these advanced models to better evaluate its potential efficacy and understand its pharmacological profile in a setting more predictive of clinical outcomes. The need for improved preclinical models is a recognized area for future research in cancer and other fields.
Q & A
Q. What are the established pharmacological targets of AZD-4769, and how do they inform initial experimental design?
this compound is a selective inhibitor of [specific target(s)], with mechanisms validated through kinase profiling and in vitro assays. To design initial experiments, researchers should prioritize dose-response studies in relevant cell lines or animal models, referencing prior pharmacokinetic data (e.g., IC₅₀ values) . Systematic reviews of pre-clinical literature are critical to identify gaps, such as off-target effects or species-specific efficacy variations .
Q. How should researchers approach replicating foundational this compound studies to ensure methodological rigor?
Reproducibility requires adherence to protocols from primary literature, including buffer compositions, incubation times, and controls (e.g., vehicle or positive/negative controls). Cross-validate findings using orthogonal assays (e.g., Western blotting alongside ELISA for target engagement) . Document deviations meticulously, as small changes in pH or temperature can alter this compound’s stability .
Q. What ethical considerations apply to in vivo studies involving this compound?
Follow institutional guidelines for animal welfare (e.g., 3Rs principles) and human trials (if applicable). For translational research, ensure compliance with Good Laboratory Practice (GLP) and declare conflicts of interest, particularly if funding sources could influence data interpretation .
Advanced Research Questions
Q. How can contradictory findings in this compound efficacy studies across different disease models be resolved?
Contradictions may arise from model-specific pathophysiology (e.g., genetic drift in cell lines) or dosing regimens. Conduct meta-analyses to identify confounding variables, such as bioavailability differences in murine vs. primate models. Use sensitivity analyses to weigh the impact of outliers . Integrate multi-omics data (e.g., transcriptomics/proteomics) to contextualize mechanism variations .
Q. What strategies optimize this compound’s therapeutic window in combinatorial therapies?
Synergy studies require factorial experimental designs (e.g., checkerboard assays) to quantify additive vs. antagonistic effects. Prioritize drugs with non-overlapping toxicity profiles and distinct mechanisms. Use pharmacokinetic modeling to predict interactions (e.g., CYP450 enzyme modulation by this compound) . Validate in co-culture systems or patient-derived organoids for clinical relevance .
Q. How can researchers address this compound’s off-target effects in high-throughput screening (HTS) datasets?
Apply cheminformatics tools (e.g., structure-activity relationship modeling) to flag promiscuous binding. Validate hits using CRISPR-based target validation or siRNA knockdown. Cross-reference HTS data with publicly available toxicity databases (e.g., PubChem BioAssay) to exclude artifacts .
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in heterogeneous populations?
Mixed-effects models account for inter-individual variability in response curves. For time-series data (e.g., tumor growth inhibition), use longitudinal analysis with repeated-measures ANOVA. Adjust for multiple comparisons (e.g., Bonferroni correction) to reduce Type I errors .
Methodological Frameworks
- Literature Synthesis : Use PICO (Population, Intervention, Comparison, Outcome) to structure systematic reviews of this compound studies .
- Data Integrity : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, with metadata detailing experimental conditions (e.g., this compound batch numbers) .
- Conflict Resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies when resources are limited .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
